molecular formula C20H22N2O2S B2968822 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-ethoxyphenyl)ethan-1-one CAS No. 851864-38-5

1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-ethoxyphenyl)ethan-1-one

Cat. No.: B2968822
CAS No.: 851864-38-5
M. Wt: 354.47
InChI Key: JRDLGAYPNLVONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4,5-dihydroimidazole core substituted with a benzylsulfanyl group at position 2 and a 4-ethoxyphenyl ethanone moiety at position 1. The benzylsulfanyl (-SCH₂C₆H₅) group introduces thioether functionality, which may affect redox properties and binding affinity in biological systems.

Properties

IUPAC Name

1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-2-24-18-10-8-16(9-11-18)14-19(23)22-13-12-21-20(22)25-15-17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDLGAYPNLVONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-ethoxyphenyl)ethan-1-one typically involves multi-step organic reactions. One common method involves the condensation of an aldehyde with an amine to form an imine, followed by cyclization to form the imidazole ring. The benzylsulfanyl group is introduced through nucleophilic substitution reactions, and the ethoxyphenyl group is added via electrophilic aromatic substitution .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Microwave-assisted synthesis and solvent-free conditions are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-ethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted imidazole compounds .

Scientific Research Applications

1-[2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-ethoxyphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-ethoxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The benzylsulfanyl group can undergo redox reactions, influencing cellular redox states. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Groups

(a) [2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl][2-(trifluoromethyl)phenyl]methanone (C₁₈H₁₅F₃N₂OS)
  • Key Differences: Replaces the 4-ethoxyphenyl ethanone with a trifluoromethylphenyl methanone group.
  • Impact : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the ethoxy group. This may decrease solubility in polar solvents but enhance metabolic stability.
  • Physical Properties : Molecular weight = 364.385 g/mol; higher lipophilicity due to fluorine atoms.
(b) 1-(4-Chlorophenyl)ethan-1-one 1-(1-benzyl-4,5-dihydro-1H-imidazol-2-yl)hydrazone (C₁₈H₁₉ClN₄)
  • Key Differences: Substitutes the ethoxyphenyl ethanone with a chlorophenyl hydrazone group.
  • Impact : The chlorine atom (-Cl) provides moderate electron-withdrawing effects, while the hydrazone (-NH-N=) linkage introduces hydrogen-bonding capability. This may alter biological targeting, such as metal chelation or enzyme inhibition.

Analogues with Varied Sulfur-Containing Substituents

(a) 1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole (C₁₇H₁₅Cl₂N₂O₂S₂)
  • Key Differences : Replaces benzylsulfanyl with a benzenesulfonyl group (-SO₂C₆H₅) and introduces dichlorophenylmethylsulfanyl.
  • Dichlorophenyl adds steric bulk and electron-withdrawing effects, which might influence receptor binding kinetics.
(b) Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (C₂₆H₂₃FN₂O₄S)
  • Key Differences : Contains a fluorophenyl methanesulfonyl group and an ester-linked acetate.
  • Impact : The fluorine atom (-F) offers mild electron-withdrawing effects, while the ester group introduces hydrolytic instability under basic conditions.

Derivatives with Heterocyclic Modifications

(a) 1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one
  • Key Differences : Incorporates a fused benzoimidazo-triazol core and a thiophene ring.
  • Impact: The extended π-system and thiophene moiety may enhance UV absorbance and charge-transfer properties, relevant for materials science applications.

Biological Activity

1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-ethoxyphenyl)ethan-1-one is a complex organic compound belonging to the imidazole derivative class. Its structure features a benzylsulfanyl group and an ethoxyphenyl moiety, contributing to its unique chemical properties and biological activities. This article synthesizes findings from diverse sources to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure

The molecular formula of the compound is C18H20N2OSC_{18}H_{20}N_2OS, with a molecular weight of 336.43 g/mol. The structure can be represented as follows:

Structure 1 2 benzylsulfanyl 4 5 dihydro 1H imidazol 1 yl 2 4 ethoxyphenyl ethan 1 one\text{Structure }\text{1 2 benzylsulfanyl 4 5 dihydro 1H imidazol 1 yl 2 4 ethoxyphenyl ethan 1 one}

Biological Activities

Imidazole derivatives are widely recognized for their diverse applications in medicinal chemistry. The specific compound under discussion exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that derivatives with similar structures showed effective inhibition against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.

Compound MIC (µg/mL) Target Bacteria
1-[2-(benzylsulfanyl)-4,5-dihydroimidazole]32E. coli
2-(4-ethoxyphenyl) derivative16S. aureus

Anticancer Properties

The compound has shown promise as an anticancer agent. Studies have reported that imidazole derivatives can induce apoptosis in cancer cells through various pathways, including upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Case Study : A recent evaluation of imidazole derivatives revealed that certain compounds induced apoptosis in HeLa cells by activating the mitochondrial pathway.

Compound IC50 (µM) Cancer Cell Line Mechanism
Compound A18.53HeLaMitochondrial pathway
Compound B25.00A549Enzyme inhibition

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may interact with cellular receptors, modulating their activity and affecting downstream signaling pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar imidazole derivatives:

Compound Name Structure Features Biological Activity
1-BenzylthioimidazoleLacks ethoxy groupAntibacterial properties
2-MethylthioimidazoleSimpler structureEnzyme inhibition

The presence of both benzylsulfanyl and ethoxy groups in this compound enhances its potential biological activity compared to simpler analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.